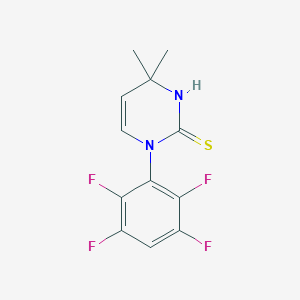

4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol

Description

4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol is a fluorinated dihydropyrimidine derivative characterized by a tetrafluorophenyl substituent at the 1-position and a thiol group at the 2-position.

Properties

IUPAC Name |

6,6-dimethyl-3-(2,3,5,6-tetrafluorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N2S/c1-12(2)3-4-18(11(19)17-12)10-8(15)6(13)5-7(14)9(10)16/h3-5H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCPRJZFYQACBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=C(C(=CC(=C2F)F)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2,3,5,6-tetrafluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and thiolation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding dihydropyrimidine derivatives.

Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : Capable of reduction to yield dihydropyrimidine derivatives.

- Substitution : The tetrafluorophenyl group can engage in nucleophilic aromatic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation by interfering with specific biochemical pathways.

Medicine

In medicinal chemistry, ongoing research focuses on the compound's potential as an enzyme inhibitor:

- Enzyme Inhibition : The thiol group allows for interactions with enzyme active sites, potentially leading to therapeutic applications in drug development.

- Drug Formulation : Its unique properties make it a candidate for formulating new drugs targeting specific diseases.

Industry

The compound is also explored for its applications in material science:

- Advanced Materials : It is used in the development of polymers and coatings due to its chemical stability and unique reactivity.

- Chemical Manufacturing : The compound's derivatives are utilized in the synthesis of specialty chemicals for industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Another research effort focused on evaluating the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that the compound could be further developed as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Structural and Electronic Variations

The core dihydropyrimidine-2-thiol scaffold is shared across analogues, but substituent variations significantly alter their properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Fluorination Effects : The target compound’s tetrafluorophenyl group introduces strong electron-withdrawing effects, enhancing oxidative stability compared to dimethoxyphenyl (electron-donating) analogues . The additional CF₃ group in CAS 1142212-74-5 further increases lipophilicity (LogP ~3.8 estimated) and molecular weight .

- Bulk and Solubility: Naphthyl (CAS 1142212-68-7) and phenoxyphenyl (CAS 1142212-97-2) substituents increase steric bulk, likely reducing aqueous solubility but improving membrane permeability .

Biological Activity

4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol (CAS Number: 1142213-15-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₂H₁₀F₄N₂S

- Molecular Weight: 290.28 g/mol

- Density: 1.4 g/cm³

- Boiling Point: 311.7 °C at 760 mmHg

- Flash Point: 142.3 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways.

Key Mechanistic Insights:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation: It may influence oxidative stress levels within cells by affecting thiol redox metabolism.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antiparasitic Activity:

- Studies have demonstrated that derivatives of dihydropyrimidines can exhibit significant antiparasitic effects against pathogens such as Leishmania and Trypanosoma species. The compound's structural features allow it to disrupt essential metabolic processes in these parasites.

-

Antioxidant Properties:

- The thiol group in the compound is crucial for its antioxidant activity. It can scavenge free radicals and reduce oxidative damage in cells.

-

Cytotoxicity Studies:

- In vitro studies using the MTT assay have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy.

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of various compounds against Leishmania panamensis. The results indicated that compounds similar to this compound exhibited EC50 values below 10 μM against intracellular amastigotes. This suggests a strong potential for developing new treatments for leishmaniasis .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of dihydropyrimidine derivatives on several cancer cell lines, the compound showed promising results with IC50 values indicating effective cell viability reduction at concentrations lower than 50 μM .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,4-dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol?

- Methodological Answer : High-yield synthesis routes for structurally analogous pyrimidine derivatives often involve cyclocondensation reactions. For example, 1-phenyl-substituted dihydropyrimidines are synthesized via one-pot reactions using thiourea derivatives and fluorinated aryl aldehydes under acidic conditions (e.g., HCl catalysis) . Key steps include:

- Fluorinated Precursor Handling : Use of 2,3,5,6-tetrafluorobenzaldehyde in a stoichiometric ratio to ensure regioselectivity.

- Thiol Protection : The thiol group may require protection (e.g., as a disulfide) during synthesis to prevent oxidation, followed by deprotection with reducing agents like NaBH4.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is typical .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to confirm methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹⁹F NMR is essential for analyzing the tetrafluorophenyl moiety (δ ~-140 to -160 ppm, split due to J-coupling) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₂F₄N₂S; theoretical MW: 304.08 g/mol).

- UV-Vis Spectrophotometry : The thiol group’s absorbance at ~260–280 nm can be used for quantification, as seen in related pyrimidine-thiol metal sensors .

Q. What are the primary academic research applications of this compound?

- Methodological Answer :

- Metal Chelation : The thiol group enables coordination with transition metals (e.g., Au³⁺, Pd²⁺), making it a candidate for spectrophotometric metal detection (e.g., via ligand-to-metal charge transfer bands) .

- Biological Probes : Fluorinated aromatic systems may enhance membrane permeability, suggesting potential in cellular imaging or enzyme inhibition studies.

Advanced Research Questions

Q. How can researchers address instability of the thiol group during synthesis or storage?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) to storage solutions.

- Derivatization : Temporarily protect the thiol as a tert-butyl disulfide, which is stable under acidic conditions and cleaved post-synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Systematically test concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Use scrambled analogs (e.g., non-fluorinated versions) to isolate fluorination’s impact on bioactivity.

- Reprodubility Checks : Validate assays across multiple cell lines or enzymatic batches to rule out batch-specific variability.

Q. How does fluorination influence electronic properties and binding interactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of fluorine, altering the compound’s HOMO-LUMO gap and binding affinity.

- Comparative Studies : Synthesize non-fluorinated analogs and compare logP values (lipophilicity) and IC₅₀ in enzyme inhibition assays to quantify fluorination’s role.

Q. What challenges arise in environmental detection of this compound, and how are they mitigated?

- Methodological Answer :

- Low Volatility : Use derivatization (e.g., silylation) to enhance GC-MS compatibility.

- Matrix Interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex samples .

- Detection Limits : Optimize HPLC conditions (e.g., reverse-phase C18 column, acetonitrile/water gradient) with UV detection at 260 nm for sub-ppm sensitivity .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.